molecular formula C16H29ClN2Sn B185266 2-Chloro-5-(tributylstannyl)pyrimidine CAS No. 155191-68-7

2-Chloro-5-(tributylstannyl)pyrimidine

Cat. No.: B185266
CAS No.: 155191-68-7
M. Wt: 403.6 g/mol
InChI Key: JEHJKYNDOIGAEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(tributylstannyl)pyrimidine can be synthesized through a stannylation reaction. One common method involves the reaction of 2-chloro-5-iodopyrimidine with tributyltin hydride in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the stannylated product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(tributylstannyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(tributylstannyl)pyrimidine primarily involves its role as a reagent in organic synthesis. The stannyl group acts as a nucleophile or a coupling partner in various reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(tributylstannyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which allows for selective reactions at the 5-position. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

tributyl-(2-chloropyrimidin-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-6-2-1-3-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJKYNDOIGAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376858
Record name 2-chloro-5-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155191-68-7
Record name 2-chloro-5-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(tributylstannyl)pyrimidine
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